molecular formula C47H75N13O11 B10822625 Lys-(Des-Arg9,Leu8)-Bradykinin

Lys-(Des-Arg9,Leu8)-Bradykinin

Cat. No.: B10822625
M. Wt: 998.2 g/mol
InChI Key: AGTPZUQKOYEAOH-MDKUUQCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lys-(Des-Arg9,Leu8)-Bradykinin: is a synthetic peptide derivative of bradykinin, a naturally occurring peptide that plays a significant role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. This modified peptide is specifically designed to interact with bradykinin receptors, particularly the B1 receptor, which is upregulated during tissue injury and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-(Des-Arg9,Leu8)-Bradykinin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the following steps:

    Resin Preparation: The synthesis begins with the attachment of the C-terminal amino acid to a solid resin support.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: Removal of protecting groups from the amino acids, typically using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lys-(Des-Arg9,Leu8)-Bradykinin can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Peptides with reduced disulfide bonds.

    Substitution: Analog peptides with modified amino acid sequences.

Scientific Research Applications

Lys-(Des-Arg9,Leu8)-Bradykinin has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigates the role of bradykinin receptors in inflammation and pain pathways.

    Medicine: Explores potential therapeutic applications in conditions like chronic pain, inflammation, and cardiovascular diseases.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting bradykinin receptors.

Mechanism of Action

Lys-(Des-Arg9,Leu8)-Bradykinin exerts its effects primarily through the B1 bradykinin receptor. Upon binding to this receptor, it activates intracellular signaling pathways involving phospholipase C, leading to the release of intracellular calcium and activation of protein kinase C. These events result in various physiological responses, including vasodilation, increased vascular permeability, and pain sensation.

Comparison with Similar Compounds

Similar Compounds

    Des-Arg9-Bradykinin: Another B1 receptor agonist with similar but less potent effects.

    Bradykinin: The parent compound, which primarily acts on the B2 receptor.

    Lys-Bradykinin: A derivative with modifications at different positions, affecting its receptor affinity and activity.

Uniqueness

Lys-(Des-Arg9,Leu8)-Bradykinin is unique due to its specific modifications, which enhance its selectivity and potency for the B1 receptor. This makes it a valuable tool for studying B1 receptor-mediated processes and developing targeted therapies.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H75N13O11/c1-28(2)24-33(46(70)71)56-42(66)36-17-10-21-58(36)44(68)34(27-61)57-40(64)32(25-29-12-4-3-5-13-29)54-38(62)26-53-41(65)35-16-9-22-59(35)45(69)37-18-11-23-60(37)43(67)31(15-8-20-52-47(50)51)55-39(63)30(49)14-6-7-19-48/h3-5,12-13,28,30-37,61H,6-11,14-27,48-49H2,1-2H3,(H,53,65)(H,54,62)(H,55,63)(H,56,66)(H,57,64)(H,70,71)(H4,50,51,52)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTPZUQKOYEAOH-MDKUUQCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75N13O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

998.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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